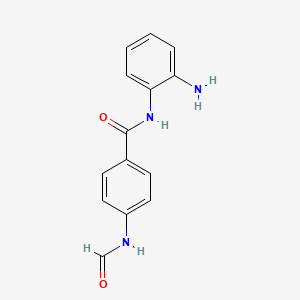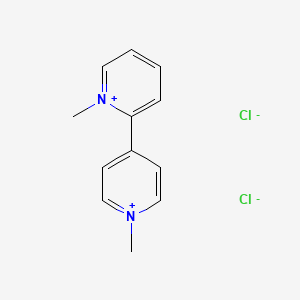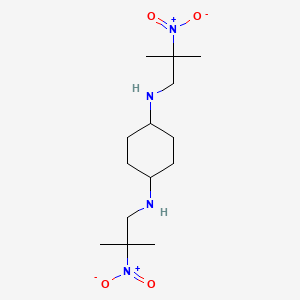
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is a chemical compound with a unique structure that includes cyclohexane and nitropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-methyl-2-nitropropyl groups under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine involves its interaction with molecular targets and pathways. The nitro groups may participate in redox reactions, while the cyclohexane ring provides structural stability. The compound’s effects are mediated through its ability to form specific interactions with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Methylenebis[N-(2-methyl-2-nitropropyl)benzenamine]
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is unique due to its specific combination of cyclohexane and nitropropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
114136-91-3 |
|---|---|
Molecular Formula |
C14H28N4O4 |
Molecular Weight |
316.40 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H28N4O4/c1-13(2,17(19)20)9-15-11-5-7-12(8-6-11)16-10-14(3,4)18(21)22/h11-12,15-16H,5-10H2,1-4H3 |
InChI Key |
IWBQWAKTMBEVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCC(CC1)NCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)



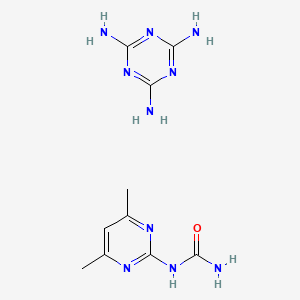
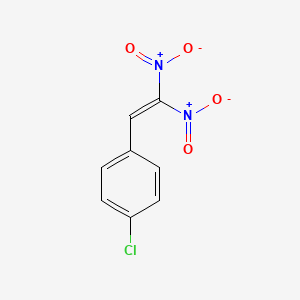
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)


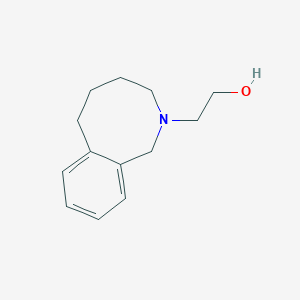
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)
